Coumarin 545T

Description

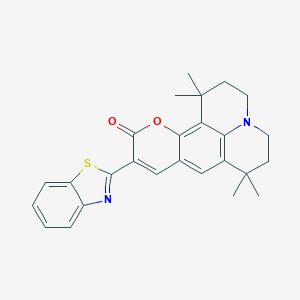

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMPJCOOXURQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408462 | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155306-71-1 | |

| Record name | C 545T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Coumarin 545T: A Comprehensive Technical Guide on Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of Coumarin 545T, a fluorescent dye with significant applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.

Chemical Structure

This compound, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of electron-donating and electron-accepting groups contributes to its notable photophysical properties.

The core structure is a benzopyrano-quinolizinone system, which is further functionalized with four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties and fluorescence.

Key Structural Features:

-

Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent dyes.

-

Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group, contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution enhances solubility.

-

Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine moiety, creates a push-pull system, leading to strong intramolecular charge transfer and red-shifted emission.

Quantitative Data

The photophysical and thermal properties of this compound are summarized in the table below. These properties make it a highly efficient green-emitting dopant in OLEDs.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₂₆H₂₆N₂O₂S | - | [1][2] |

| Molecular Weight | 430.57 g/mol | - | [2] |

| Appearance | Light yellow to brown powder/crystal | - | [2] |

| Melting Point | 228.0 to 234.0 °C | - | [2] |

| Absorption Maximum (λmax) | 468.0 to 478.0 nm | In Tetrahydrofuran (THF) | [2] |

| Photoluminescence Maximum (λem) | 506 nm | In Tetrahydrofuran (THF) | [1] |

| HOMO Energy Level | 5.6 eV | - | [1] |

| LUMO Energy Level | 3.0 eV | - | [1] |

| Purity | >98.0% (by Total Nitrogen) | - | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a key intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established organic reactions for similar compounds.

The proposed overall synthesis is depicted in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step in the proposed synthesis of this compound. These are based on general procedures for analogous reactions found in the scientific literature.

Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine

This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed by an intramolecular cyclization to form the tetramethyljulolidine ring system.

Materials:

-

3-Aminophenol

-

1-bromo-3-methyl-2-butene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

-

Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to a cyclization reaction by heating in a high-boiling point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the intramolecular reaction.

-

Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.

Step 2: Formylation of 8-hydroxy-1,1,7,7-tetramethyljulolidine (Vilsmeier-Haack Reaction)

This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for electrophilic substitution.[3]

Materials:

-

8-hydroxy-1,1,7,7-tetramethyljulolidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM)

Procedure:

-

In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3 equivalents) with stirring to form the Vilsmeier reagent.

-

Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.[3]

Step 3: Condensation with 2-Aminothiophenol to form this compound

This final step involves the condensation of the formyl group of the julolidine derivative with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin system in one pot.

Materials:

-

9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine

-

2-Aminothiophenol

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

References

- 1. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | 115662-09-4 [chemicalbook.com]

An In-depth Technical Guide to the Photophysical Properties of Coumarin 545T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 545T (C545T), identified by its CAS number 155306-71-1, is a highly efficient green-emitting fluorescent dye belonging to the coumarin family.[1][2][3] Its robust chemical structure, featuring a benzothiazolyl group attached to a rigidized quinolizinone-coumarin backbone, endows it with exceptional photophysical properties.[1] These characteristics, including high fluorescence efficiency and excellent photostability, make it a valuable tool in a wide range of applications, from organic light-emitting diodes (OLEDs) and laser dyes to fluorescent probes in biological research.[2][4] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a visual representation of the characterization workflow.

Core Photophysical Properties

The interaction of this compound with light is dictated by its electronic structure. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent decay back to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency and dynamics of these processes are highly dependent on the solvent environment.

Data Presentation

The key photophysical parameters of this compound in various solvents are summarized in the table below. It is important to note that "Coumarin 545" is often used interchangeably with "this compound" in the literature, and the data presented here corresponds to the compound with CAS number 155306-71-1.

| Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Tetrahydrofuran (THF) | 473[1] | 5.8 x 10⁴ | 506[1] | Data not available | Data not available |

| Methanol | 460 | 5.3 x 10⁴ | 510 | Data not available | ~2.7[5] |

| Dimethyl Sulfoxide (DMSO) | 470 | 5.7 x 10⁴ | 525 | Data not available | Data not available |

| Dimethylformamide (DMF) | 475 | Data not available | 530 | Data not available | Data not available |

| Ethyl Acetate (EA) | 465 | Data not available | 515 | Data not available | Data not available |

Note: The fluorescence lifetime in methanol is estimated from the single-exponential decay dynamics reported in the literature.[5]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following protocols outline the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent with a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 20 µM.

-

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Measure the absorbance spectra of each of the diluted this compound solutions over a relevant wavelength range (e.g., 350-600 nm).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance at λ_abs versus concentration. The slope of the resulting linear fit corresponds to ε.

-

Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λ_abs) of this compound in the respective solvent.

-

Scan the emission monochromator over a wavelength range that covers the entire emission profile (e.g., 480-700 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Procedure:

-

Prepare solutions of both the this compound sample and the reference standard in their respective solvents. The absorbance of both solutions at the chosen excitation wavelength must be identical and below 0.1.

-

Measure the corrected fluorescence emission spectrum for both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Integrate the area under the corrected emission spectra for both the sample (I_S) and the reference (I_R).

-

-

Calculation: The quantum yield of the sample (Φ_f(S)) is calculated using the following equation: Φ_f(S) = Φ_f(R) * (I_S / I_R) * (η_S² / η_R²) where Φ_f(R) is the quantum yield of the reference, and η_S and η_R are the refractive indices of the sample and reference solvents, respectively.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

Excite the sample with short pulses of light at a wavelength near its absorption maximum.

-

The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation-emission cycles, representing the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by I(t) = I₀ * exp(-t/τ_f).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of the photophysical properties of this compound.

Conclusion

This compound is a versatile and highly fluorescent dye with significant potential in various scientific and technological fields. This guide provides a foundational understanding of its core photophysical properties and the experimental methodologies required for their characterization. The provided data, while not exhaustive, offers a solid starting point for researchers and developers. Further investigation to fill the existing gaps in the photophysical data, particularly regarding quantum yields and lifetimes in a broader range of solvents, will undoubtedly enhance the utility and application of this promising fluorophore.

References

Coumarin 545T: A Comprehensive Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 545T (C545T), chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly efficient fluorescent dye belonging to the coumarin family.[1][2] Renowned for its exceptional photophysical properties, including high emission yield and excellent photostability, C545T has garnered significant attention for its applications in advanced electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.[1][2] Its utility also extends to biological applications, where it serves as a fluorescent probe for labeling biomolecules and sensing metal ions.[3] This technical guide provides an in-depth analysis of the absorption and emission spectra of this compound, detailed experimental protocols for their characterization, and a summary of its key photophysical parameters.

Photophysical Properties of this compound

The photophysical characteristics of this compound are intrinsically linked to its molecular structure, which features a unique combination of benzothiazolyl and quinolizinone units.[1] These properties are also highly sensitive to the solvent environment due to potential solute-solvent interactions.[4] The key photophysical parameters are summarized in the tables below.

Spectroscopic Data in Various Solvents

The absorption and emission maxima of this compound, along with its molar absorptivity and quantum yield, are crucial for its application. These parameters have been determined in several organic solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Tetrahydrofuran (THF) | 473 | 506 | 5.8 x 10⁴ |

| Methanol | Not explicitly stated for C545T, but for the closely related Coumarin 545: ~480 | ~519 | 5.3 x 10⁴ |

| Dimethyl Sulfoxide (DMSO) | Not explicitly stated for C545T, but for the closely related Coumarin 545: Not specified | Not specified | 5.7 x 10⁴ |

| Ethanol | For the closely related Coumarin 545: 480 | 519 | Not specified |

Note: Data for Methanol and DMSO are for the closely related Coumarin 545 and can be considered indicative for this compound.[4]

Additional Photophysical Data

| Parameter | Value | Solvent |

| Quantum Yield (Φ) | 0.90 | Ethanol |

| HOMO | 5.6 eV | - |

| LUMO | 3.0 eV | - |

Note: Quantum yield data is for the closely related Coumarin 545.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in characterizing the photophysical properties of this compound.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., THF, Methanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute this compound solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). To determine the molar absorptivity (ε), plot the absorbance at λ_abs against the concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorptivity.

Measurement of Emission Spectra

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Materials:

-

This compound solutions of known concentration

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Use the same diluted solutions prepared for the absorption measurements. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

-

Set Emission Scan Range: Set the range for the emission scan to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile (e.g., if λ_exc is 473 nm, scan from 480 nm to 700 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the this compound solution in the sample holder and record the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λ_em). The recorded spectrum can be corrected for the instrument's response function if necessary.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.

-

Measure Absorption Spectra: Record the absorption spectra of both the sample and the standard.

-

Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculate Integrated Fluorescence Intensity: Calculate the integrated area under the corrected emission spectra for both the sample and the standard.

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for characterizing the photophysical properties of this compound.

Application in an Organic Light-Emitting Diode (OLED)

Caption: Role of this compound as a dopant in an OLED device.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and characterization of coumarin containing fluorescent sugar based gelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into the Electronic Energy Levels of Coumarin 545T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the energy levels of coumarin derivatives, with a specific focus on Coumarin 545T (C545T). Coumarins are a class of compounds extensively studied for their applications in electronic and photonic devices due to their high emission yields and photostability.[1][2] Understanding their electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is crucial for designing and optimizing these applications.[3][4]

Quantitative Data on this compound Energy Levels

Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic structure of coumarin-based dyes.[5][6] While specific theoretical studies solely on this compound are not widely published, experimental values provide a crucial benchmark for computational models.

Table 1: Experimental Electronic Properties of this compound

| Property | Value | Method | Reference |

| HOMO | -5.6 eV | Cyclic Voltammetry | [1] |

| LUMO | -3.0 eV | Calculated from HOMO and Optical Band Gap | [1] |

| Energy Gap (Eg) | 2.6 eV | Difference between HOMO and LUMO | [1] |

| Absorption (λmax) | 473 nm (in THF) | UV-Vis Spectroscopy | [1] |

| Emission (λem) | 506 nm (in THF) | Fluorescence Spectroscopy | [1] |

Theoretical and Experimental Methodologies

The determination of HOMO and LUMO energy levels for coumarin derivatives involves a synergistic approach of computational predictions and experimental validation.

2.1. Computational Protocols: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[7][8] The typical workflow for a theoretical study on a coumarin derivative is outlined below.

-

Geometry Optimization: The first step involves optimizing the ground-state geometry of the molecule. This is typically performed using a specific functional and basis set, for instance, B3LYP/6-31G(d,p).[9][10] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the HOMO and LUMO energy levels are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[4][11][12]

-

Time-Dependent DFT (TD-DFT): To study the excited-state properties, such as absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry.[6][13] This method provides insights into the electronic transitions between molecular orbitals.

2.2. Experimental Protocols

Experimental techniques are essential for validating the results of theoretical calculations.

-

UV-Vis Spectroscopy: This technique is used to measure the absorption spectrum of a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to excite an electron from the HOMO to the LUMO.[3]

-

Fluorescence Spectroscopy: This method measures the emission spectrum of a molecule after it has been excited by light. The difference in wavelength between the absorption and emission maxima (Stokes shift) provides information about the structural relaxation in the excited state.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be directly related to the HOMO and LUMO energy levels, respectively.[3]

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for a computational study of a coumarin derivative's electronic properties.

Caption: A flowchart illustrating the typical computational workflow for determining the electronic energy levels of coumarin derivatives.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While C545T is primarily known for its optoelectronic applications, coumarin derivatives, in general, have been investigated for various biological activities, including acting as inhibitors for certain enzymes.[14] The following diagram illustrates a generalized logical relationship for screening potential inhibitors.

Caption: A diagram showing the logical workflow for the computational screening of coumarin derivatives as potential enzyme inhibitors.

References

- 1. ossila.com [ossila.com]

- 2. Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. Density Functional Theory (DFT) Study of Coumarin-based Dyes Adsorbed on TiO₂ Nanoclusters-Applications to Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational and spectroscopic studies of biologically active coumarin-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational screening of coumarin derivatives as inhibitors of the NACHT domain of NLRP3 inflammasome for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Mechanism of Coumarin Dyes: A Case Study of Coumarin 6 as a Proxy for Coumarin 545T

Disclaimer: Publicly available scientific literature and databases contain no specific information on a fluorophore designated "Coumarin 545T." The following technical guide utilizes Coumarin 6 (also known as Coumarin 540A), a well-characterized and structurally similar dye with an emission maximum around 540 nm, as a representative model to explain the fluorescence mechanisms common to this class of coumarin dyes. The principles and experimental methodologies described herein are broadly applicable to similar coumarin derivatives.

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of coumarin dyes, tailored for researchers, scientists, and professionals in drug development. We will delve into the photophysical properties, the pivotal role of intramolecular charge transfer (ICT), and the influence of the surrounding environment on the fluorescence output.

The Core Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of many coumarin dyes, including Coumarin 6, is dictated by a process known as Intramolecular Charge Transfer (ICT). This phenomenon occurs upon photoexcitation and is responsible for the characteristic large Stokes shift and high sensitivity to solvent polarity observed in these molecules.

The fundamental structure of these coumarin dyes consists of an electron-donating group (typically an amino or substituted amino group at the 7-position) and an electron-accepting group (the lactone carbonyl group). Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In the excited state, the electron density shifts from the donor to the acceptor, creating a highly polar excited state with significant charge separation. This ICT state is more stable in polar solvents, which can reorient around the excited-state dipole. The relaxation from this ICT state back to the ground state results in the emission of a fluorescence photon. The energy of this emission is highly dependent on the extent of solvent stabilization of the ICT state.

The efficiency of the ICT process and the subsequent fluorescence are influenced by several factors, including the electronic nature of the donor and acceptor groups, the rigidity of the molecular structure, and the polarity and viscosity of the solvent.

Caption: Intramolecular Charge Transfer (ICT) mechanism in coumarin dyes.

Photophysical Data of Coumarin 6

The photophysical properties of coumarin dyes are highly sensitive to their environment. The following table summarizes key quantitative data for Coumarin 6 in various solvents, illustrating the impact of solvent polarity on its absorption and emission characteristics.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 425 | 480 | 2887 | 0.85 |

| Toluene | 2.38 | 435 | 500 | 3137 | 0.90 |

| Chloroform | 4.81 | 440 | 515 | 3478 | 0.78 |

| Ethyl Acetate | 6.02 | 438 | 518 | 3700 | 0.65 |

| Acetonitrile | 37.5 | 445 | 530 | 3820 | 0.45 |

| Ethanol | 24.5 | 450 | 540 | 3846 | 0.30 |

Note: These are representative values and can vary slightly depending on experimental conditions.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for characterizing the photophysical properties of fluorescent molecules.

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of a coumarin dye.

Caption: Workflow for absorption and fluorescence spectroscopy.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin dye in a suitable solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest to a final concentration that yields a maximum absorbance of approximately 0.1 at the absorption maximum (λ_abs_max). This low concentration helps to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to record a baseline (blank).

-

Replace the blank with the sample cuvette and record the absorption spectrum.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_abs_max determined in the previous step.

-

Scan the emission monochromator over a range starting approximately 10 nm above the excitation wavelength to avoid Rayleigh scattering.

-

Ensure the recorded spectra are corrected for the wavelength-dependent output of the excitation source and the sensitivity of the detector.

-

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard with an emission profile similar to the sample. For Coumarin 6, Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable standard.

-

Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurement. It is crucial to work in a regime of low absorbance (A < 0.1) to ensure a linear relationship between absorbance and fluorescence intensity.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all prepared solutions of the sample and the standard, using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_s and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

Caption: Logical flow for relative quantum yield calculation.

Conclusion

The fluorescence of coumarin dyes like Coumarin 6 is a complex process governed by intramolecular charge transfer. This mechanism makes their photophysical properties highly sensitive to the solvent environment, a feature that can be exploited in various sensing and imaging applications. A thorough understanding of these principles, combined with rigorous experimental characterization as outlined in this guide, is essential for the effective design and application of these versatile fluorophores in research and drug development.

The Emergence of a Luminescent Workhorse: A Technical Guide to Coumarin 545T

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 545T, a synthetic heterocyclic organic compound, has carved a significant niche in the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and laser technologies. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of this compound. Detailed experimental protocols for its application in OLED fabrication and as a tunable laser dye are presented, alongside a summary of its photophysical properties. Visualizations of experimental workflows are provided to facilitate a deeper understanding of its practical implementation.

Introduction: The Legacy of Coumarin Dyes

The story of coumarin began in 1820 when A. Vogel first isolated the parent compound from tonka beans.[1] Initially prized for its pleasant vanilla-like scent, the true potential of the coumarin scaffold as a platform for fluorescent molecules was unlocked later with the advent of synthetic chemistry.[1] The development of various synthetic methodologies, such as the Pechmann condensation, paved the way for a vast library of coumarin derivatives with diverse photophysical properties. These derivatives have found widespread applications as fluorescent probes, laser dyes, and, more recently, as critical components in advanced optoelectronic devices.

Discovery and History of this compound

Physicochemical and Photophysical Properties

This compound is a yellow, crystalline powder with a molecular formula of C₂₆H₂₆N₂O₂S and a molecular weight of 430.56 g/mol .[4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | [4] |

| CAS Number | 155306-71-1 | [4] |

| Molecular Formula | C₂₆H₂₆N₂O₂S | [4] |

| Molecular Weight | 430.56 g/mol | [4] |

| Appearance | Vermeil powder | [4] |

| Absorption Maximum (λmax) | 473 nm (in THF) | [4] |

| Emission Maximum (λem) | 506 nm (in THF) | [4] |

Key Applications

The unique photophysical properties of this compound make it a versatile material in several high-technology applications.

Organic Light-Emitting Diodes (OLEDs)

The primary application of C545T is as a green fluorescent dopant in the emissive layer of OLEDs.[5] Its high quantum efficiency and thermal stability contribute to the fabrication of bright, efficient, and long-lasting green-emitting devices.[3] When doped into a suitable host material, C545T can facilitate efficient energy transfer, leading to enhanced electroluminescence.[5]

Tunable Dye Lasers

This compound is also utilized as a gain medium in tunable dye lasers.[2][6] When dissolved in a suitable solvent, such as ethanol, and excited by a pump laser (e.g., a nitrogen laser), it exhibits laser emission in the green region of the visible spectrum.[6] The wavelength of the laser output can be tuned by incorporating a dispersive element, like a diffraction grating, into the laser cavity.[6]

Experimental Protocols

Fabrication of a Green-Emitting OLED with a C545T-Doped Emissive Layer

This protocol describes a general procedure for the fabrication of a multilayer OLED device using thermal evaporation.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Detergent solution (e.g., Hellmanex)

-

Deionized water

-

Isopropyl alcohol

-

Hole-injection layer (HIL) material (e.g., TAPC)

-

Hole-transport layer (HTL) material (e.g., α-NPD)

-

Host material for the emissive layer (EML) (e.g., Alq₃)

-

This compound (dopant)

-

Electron-transport layer (ETL) material (e.g., Alq₃)

-

Electron-injection layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Equipment:

-

Ultrasonic bath

-

Substrate cleaning station

-

High-vacuum thermal evaporation system with multiple sources

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially onto the ITO anode. The deposition rates and thicknesses should be carefully controlled using a QCM. A typical device structure is as follows:

-

HIL: TAPC (e.g., 60 nm)

-

HTL: α-NPD (e.g., 20 nm)

-

EML: Alq₃ doped with C545T (e.g., 30 nm, with a C545T concentration of 1-2 wt%)

-

ETL: Alq₃ (e.g., 30 nm)

-

EIL: LiF (e.g., 1 nm)

-

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the completed devices to a glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

-

Operation of a Tunable Dye Laser with this compound

This protocol outlines the setup and operation of a simple tunable dye laser using C545T as the gain medium.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Quartz cuvette

-

Pulsed pump laser (e.g., Nitrogen laser, λ = 337 nm)

-

Cylindrical lens

-

Output coupler (partially reflective mirror)

-

Diffraction grating (for tuning)

-

Optical mounts and rails

Equipment:

-

Spectrometer

-

Power meter

Procedure:

-

Dye Solution Preparation:

-

Prepare a solution of this compound in ethanol at a concentration of approximately 1-5 mM.

-

-

Laser Cavity Setup:

-

Mount the quartz cuvette containing the dye solution on an optical rail.

-

Position the cylindrical lens to focus the pump laser beam into a narrow line near the inner wall of the cuvette. This creates the gain region.

-

Align the output coupler and the diffraction grating on either side of the cuvette to form the laser cavity. The diffraction grating should be mounted on a rotation stage to allow for wavelength tuning.

-

-

Laser Operation and Tuning:

-

Direct the pulsed pump laser beam through the cylindrical lens and into the dye solution.

-

Adjust the alignment of the output coupler and diffraction grating until laser action is observed. This will be visible as a bright, collimated beam exiting the output coupler.

-

Rotate the diffraction grating to change the wavelength of the feedback into the gain medium, thereby tuning the output wavelength of the dye laser.

-

-

Characterization:

-

Use a spectrometer to measure the wavelength of the dye laser output at different grating angles.

-

Use a power meter to measure the output power of the laser as a function of pump power and wavelength.

-

Conclusion

This compound stands as a testament to the power of molecular engineering in advancing materials science. Its robust photophysical properties have made it an indispensable component in the development of high-performance OLEDs and tunable laser systems. While its precise historical origins remain somewhat obscure in readily accessible literature, its impact on the field is undeniable. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals seeking to harness the capabilities of this versatile fluorescent dye. Further research into novel coumarin derivatives, building upon the success of molecules like C545T, will undoubtedly continue to drive innovation in optoelectronics and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1-hi]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one CAS#: 155306-71-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Coumarin 545T Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for preparing analogues and derivatives of Coumarin 545T, a fluorescent dye with applications in organic light-emitting diodes (OLEDs) and as a laser dye. While the direct synthesis of a wide array of this compound analogues is not extensively documented in publicly available literature, this guide outlines plausible and robust synthetic pathways based on established methodologies for the synthesis of related coumarin and heterocyclic systems. The proposed routes are designed to be adaptable for the creation of diverse derivatives for structure-activity relationship (SAR) studies and novel drug development.

Core Structure and Retrosynthetic Analysis

This compound, chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, possesses a rigid, fused heterocyclic core. This core is comprised of a tetramethylated julolidine moiety fused to a coumarin ring, which is further substituted with a benzothiazole group at the 3-position.

A retrosynthetic analysis suggests that the core benzopyrano[6,7,8-ij]quinolizin-11-one scaffold can be constructed from a suitably functionalized julolidine precursor. The key benzothiazole substituent can be introduced via a Knoevenagel condensation. This leads to two primary proposed synthetic strategies.

Proposed Synthetic Pathways

Two main strategies are proposed for the synthesis of the this compound scaffold and its analogues:

-

Strategy A: Pechmann Condensation Approach. This classic method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-ketoester.[2][3][4] In this context, a substituted 8-hydroxyjulolidine would serve as the phenolic component.

-

Strategy B: Vilsmeier-Haack Formylation followed by Knoevenagel Condensation. This route involves the formylation of a julolidine derivative, followed by a Knoevenagel condensation with an active methylene compound, such as 2-benzothiazolylacetonitrile, to construct the coumarin ring.[5][6][7]

Synthesis of Key Precursors

The successful synthesis of this compound analogues relies on the efficient preparation of key precursors.

The tetramethylated julolidine core provides rigidity and enhanced solubility.[8] Its synthesis can be achieved starting from 3-aminophenol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102321091A - Method for preparing coumarin laser dye - Google Patents [patents.google.com]

Unveiling the Solvent-Dependent Photophysics of Coumarin 545T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic effects on the photophysical properties of Coumarin 545T (C545T), a fluorescent dye with significant potential in various scientific applications. By understanding how the solvent environment influences its light-absorbing and emitting characteristics, researchers can optimize its use in areas such as bio-imaging, sensor development, and materials science. This document provides a comprehensive overview of C545T's photophysical behavior, detailed experimental methodologies for its characterization, and visual representations of key concepts.

Core Concepts: Solvatochromism and Photophysics of this compound

This compound, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a complex heterocyclic molecule. Its photophysical properties, including absorption and emission of light, are intrinsically linked to its molecular structure and the surrounding solvent environment.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In the context of fluorescent molecules like this compound, this manifests as shifts in the absorption and emission spectra. These shifts are primarily due to the differential solvation of the ground and excited electronic states of the molecule. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

The key photophysical parameters influenced by the solvent include:

-

Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.

-

Emission Maximum (λem): The wavelength at which the molecule emits light most intensely after excitation.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

Quantitative Analysis of Solvatochromic Effects on this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Tetrahydrofuran (THF) | 7.6 | 1.407 | 473[1] | 506[1] | 1347 | - | - |

| Methanol | 32.7 | 1.329 | 475 | 525 | 1905 | - | - |

| Ethanol | 24.6 | 1.361 | 480 | 519 | 1547 | 0.90 | - |

| Ethanol/Water (1:1) | - | - | 490 | 526 | 1400 | 0.96 | - |

Note: Data for methanol, ethanol, and ethanol/water is based on a compound identified as Coumarin 545, which may have a different structure (CAS 85642-11-1) than the primary subject of this guide (this compound, CAS 155306-71-1). The absorption maximum in THF is for the correct C545T structure. A comprehensive, verified dataset for C545T in a range of solvents is a clear area for future research.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the solvatochromic effects on fluorescent dyes like this compound.

Sample Preparation

-

Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, dichloromethane, acetonitrile, ethanol, methanol, water).

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a good solvent like THF or chloroform.

-

Working Solutions: Prepare dilute working solutions (typically in the micromolar range) from the stock solution in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Correction: Record a baseline spectrum of each pure solvent in a 1 cm path length quartz cuvette.

-

Measurement: Record the absorption spectrum of each this compound solution from approximately 350 nm to 600 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs) for each solvent.

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a corrected emission detector.

-

Excitation: Excite the sample at its absorption maximum (λabs) in each respective solvent.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 480 nm to 700 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λem) for each solvent. Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) * 107

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the standard and this compound in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.

-

Excitation: Excite the sample at its absorption maximum.

-

Decay Measurement: Collect the fluorescence decay histogram by measuring the time difference between the excitation pulse and the arrival of the first emitted photon.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Data Analysis: Perform a deconvolution of the IRF from the measured fluorescence decay to obtain the true fluorescence lifetime (τf). The decay data is typically fitted to a single or multi-exponential function.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the fundamental relationship between solvent polarity and the photophysical properties of this compound.

Conclusion and Future Directions

The photophysical properties of this compound are significantly influenced by the solvent environment, a characteristic that can be harnessed for various applications. This guide provides the foundational knowledge and experimental framework for researchers to investigate and utilize the solvatochromic behavior of this promising fluorophore. A key area for future research is the systematic characterization of this compound's photophysical parameters in a comprehensive range of solvents to build a complete and verified dataset. Such data will be invaluable for the rational design of novel sensors, imaging agents, and advanced materials based on the unique properties of this compound.

References

Unraveling the Electronic Landscape of Coumarin 545T: A Technical Guide to Molecular Orbital Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Coumarin 545T's electronic properties through the lens of molecular orbital calculations. This compound, a prominent fluorescent dye, possesses a unique molecular architecture that underpins its utility in diverse applications, from organic light-emitting diodes (OLEDs) to advanced bio-imaging. Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its photophysical behavior, reactivity, and potential interactions within biological systems. This guide provides a comprehensive overview of the theoretical foundations, computational methodologies, and practical implications of these calculations, tailored for professionals in research and drug development.

Core Concepts: The Significance of Frontier Molecular Orbitals

In the realm of molecular quantum mechanics, HOMO and LUMO are the key players in determining a molecule's electronic characteristics. The HOMO represents the orbital from which an electron is most likely to be donated, analogous to the valence band in semiconductors. Conversely, the LUMO is the lowest energy orbital that can accept an electron, akin to the conduction band. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission properties, as well as its chemical stability. A smaller gap generally implies that less energy is required to excite an electron, leading to absorption at longer wavelengths.

Computational Approach: Simulating the Molecular Orbitals of this compound

While experimental data provides crucial benchmarks, computational chemistry offers a powerful avenue to visualize and quantify the electronic structure of molecules like this compound. Density Functional Theory (DFT) has emerged as a robust and widely-used method for such investigations.[1][2][3] Time-Dependent DFT (TD-DFT) is subsequently employed to simulate electronic excitation energies, which correspond to the absorption spectra of the molecule.[4]

A typical computational workflow for determining the molecular orbitals of this compound is outlined below:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, combining experimentally derived values with those typically obtained from computational models for similar coumarin derivatives.

| Parameter | Value | Source/Method |

| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | Experimental/Vendor Data[5][6][7] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 eV | Experimental/Vendor Data[5][6][7] |

| HOMO-LUMO Gap (Energy Gap) | 2.6 eV | Calculated |

| Maximum Absorption (λmax) | 473 nm (in THF) | Experimental[5][6][7] |

| Maximum Emission (λem) | 506 nm (in THF) | Experimental[5][6][7] |

| Computational Parameters (Representative) | Method/Basis Set | Purpose |

| Geometry Optimization | DFT / B3LYP / 6-31G(d) | To find the most stable 3D structure of the molecule.[8] |

| Molecular Orbital Energies | DFT / B3LYP / 6-311++G(d,p) | To accurately calculate HOMO and LUMO energies.[3][9] |

| Electronic Spectra Simulation | TD-DFT / CAM-B3LYP / 6-311+G(2d,p) | To predict the UV-Vis absorption spectrum.[10] |

Experimental Protocols

Synthesis of Coumarin Dyes (General Protocol)

The synthesis of coumarin derivatives often involves condensation reactions. A common method is the Pechmann condensation, which can be adapted for the synthesis of complex coumarins like this compound.[11]

A detailed protocol would involve the following steps:

-

Reaction Setup: A suitable phenol and a β-ketoester are mixed in the presence of a strong acid catalyst, such as sulfuric acid.

-

Heating: The reaction mixture is heated to facilitate the condensation and cyclization reactions.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

Spectroscopic Analysis

The photophysical properties of this compound are characterized using UV-Vis absorption and fluorescence spectroscopy.[12][13]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as tetrahydrofuran (THF).

-

UV-Vis Spectroscopy: The absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λmax, and the emitted light is scanned to determine the wavelength of maximum emission (λem).

Signaling Pathways and Applications in Drug Development

Coumarin derivatives are not only of interest for their material applications but also for their diverse biological activities.[14] Their ability to interact with biological systems makes them valuable scaffolds in drug discovery.

Nrf2 Signaling Pathway

Several coumarin compounds have been identified as modulators of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a crucial regulator of cellular defense against oxidative stress.

Under normal conditions, Keap1 targets Nrf2 for degradation. Certain coumarins can interact with Keap1, preventing Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes, thereby protecting the cell from oxidative damage.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some coumarin derivatives have been shown to inhibit this pathway, making them promising candidates for anticancer drug development.[15]

By inhibiting key kinases like PI3K and AKT, these coumarin compounds can block downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Bio-imaging Applications

The inherent fluorescence of coumarins, including this compound, makes them excellent probes for biological imaging.[6][9][16] Their ability to be chemically modified allows for the development of targeted probes that can visualize specific cellular components or processes. For example, coumarin-based sensors have been designed to detect metal ions, reactive oxygen species, and enzymatic activity within living cells.

Conclusion

The molecular orbital calculations of this compound provide a fundamental understanding of its electronic structure and photophysical properties. This knowledge, combining computational predictions with experimental data, is invaluable for the rational design of new materials with tailored optical characteristics. Furthermore, the growing body of evidence for the interaction of coumarin derivatives with key biological signaling pathways opens up exciting possibilities for their application in drug discovery and development, particularly in the areas of antioxidant therapy and oncology. This guide serves as a foundational resource for researchers seeking to harness the potential of this compound and related compounds in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 10. iajpr.com [iajpr.com]

- 11. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jbino.com [jbino.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of Coumarin 545T: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of Coumarin 545T, a fluorescent dye with significant applications in various scientific fields, including materials science and biological imaging. This document details the dye's photophysical characteristics, outlines experimental protocols for their measurement, and illustrates relevant experimental workflows and signaling pathways.

Photophysical Properties of this compound

This compound is a member of the coumarin family of dyes, known for their high emission yields, excellent photostability, and sensitivity to their local environment.[1][2] These properties make them valuable as fluorescence probes, charge-transfer materials, and dyes for applications such as organic light-emitting diodes (OLEDs) and laser dyes.[1][2]

Absorption and Emission Spectra

The absorption and emission maxima of this compound are solvent-dependent, a characteristic feature of many fluorescent dyes. This solvatochromism arises from changes in the polarity of the dye's microenvironment.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Tetrahydrofuran (THF) | 473 | 506 |

| Methanol | Not explicitly stated, but excitation at 430 nm is effective[3] | 520 (monomer emission)[3] |

| Ethanol | 480 | 519 |

| Ethanol/Water (50:50) | 490 | 526 |

Table 1: Absorption and Emission Maxima of this compound in Various Solvents. Data compiled from multiple sources.[1][3]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state.

| Solvent | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |

| Methanol | 0.78 | ~2.71 - 2.73 |

| Ethanol | 0.9 | Not Available |

| Ethanol/Water (50:50) | 0.96 | Not Available |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound. The quantum yield in methanol is reported for "Coumarin 545". The lifetime data corresponds to "Coumarin 545" in methanol, fitted with a single-exponential decay.[3]

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring absorption, emission, quantum yield, and fluorescence lifetime.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of this compound in a given solvent.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Instrumentation: Use a UV-Visible spectrophotometer to measure the absorption spectrum and a spectrofluorometer to measure the emission spectrum.

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_.

-

Scan the emission wavelengths over a range starting from ~20 nm above the excitation wavelength to capture the entire fluorescence spectrum (e.g., if λ_abs_ is 473 nm, scan from 490 nm onwards).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound. For green-emitting dyes, Rhodamine 6G in ethanol (Φ_F_ = 0.95) is a common standard.

-

Sample and Standard Preparation: Prepare a series of solutions of both this compound and the standard in the same solvent at different concentrations. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting straight lines is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_F,X_) can be calculated using the following equation: Φ_F,X_ = Φ_F,S_ * (m_X_ / m_S_) * (η_X_² / η_S_²) where:

-

Φ_F,S_ is the quantum yield of the standard.

-

m_X_ and m_S_ are the slopes of the plots for the sample and standard, respectively.

-

η_X_ and η_S_ are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

-